

Physical and chemical properties of 1,4-di(2-hydroxyethoxy)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Bis(2-hydroxyethoxy)benzene

Cat. No.: B089644

[Get Quote](#)

An In-depth Technical Guide to 1,4-Di(2-hydroxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and toxicological properties of 1,4-di(2-hydroxyethoxy)benzene. It includes detailed experimental protocols for its synthesis and analysis, making it a valuable resource for professionals in chemical research and drug development.

Introduction

1,4-Di(2-hydroxyethoxy)benzene, also widely known as Hydroquinone bis(2-hydroxyethyl) ether, is an aromatic diol with the chemical formula $C_{10}H_{14}O_4$.^{[1][2]} Its structure features a central benzene ring substituted at the para positions with two hydroxyethoxy groups. This symmetrical, bifunctional nature—possessing two terminal primary hydroxyl groups—makes it a valuable chemical intermediate and building block. While its primary application lies in polymer science as a chain extender for polyurethanes and other elastomers to enhance mechanical properties, its role as a rigid, bifunctional linker holds potential interest for medicinal chemists and drug development professionals in the synthesis of complex molecules.^[3]

Physical and Chemical Properties

1,4-Di(2-hydroxyethoxy)benzene is typically a white to light yellow solid at room temperature.[\[1\]](#) It is known to be hygroscopic and should be stored under an inert atmosphere to maintain its purity.[\[2\]](#)

Table 1: Physical and Chemical Properties of 1,4-Di(2-hydroxyethoxy)benzene

Property	Value	Source(s)
IUPAC Name	2-[4-(2-hydroxyethoxy)phenoxy]ethanol	[4]
Synonyms	1,4-Bis(2-hydroxyethoxy)benzene, Hydroquinone bis(2-hydroxyethyl) ether	[1] [4]
CAS Number	104-38-1	[1] [2]
Molecular Formula	C ₁₀ H ₁₄ O ₄	[2]
Molecular Weight	198.22 g/mol	[2]
Appearance	White to light yellow/orange powder or lump	[1]
Melting Point	101 - 107 °C	[1]
Physical State	Solid	[2]
Purity (Typical)	>95.0% (by GC)	[2]
Key Characteristics	Hygroscopic	[2]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 1,4-di(2-hydroxyethoxy)benzene. Below are the expected characteristics for major spectroscopic techniques.

Table 2: Spectroscopic Data and Expected Characteristics

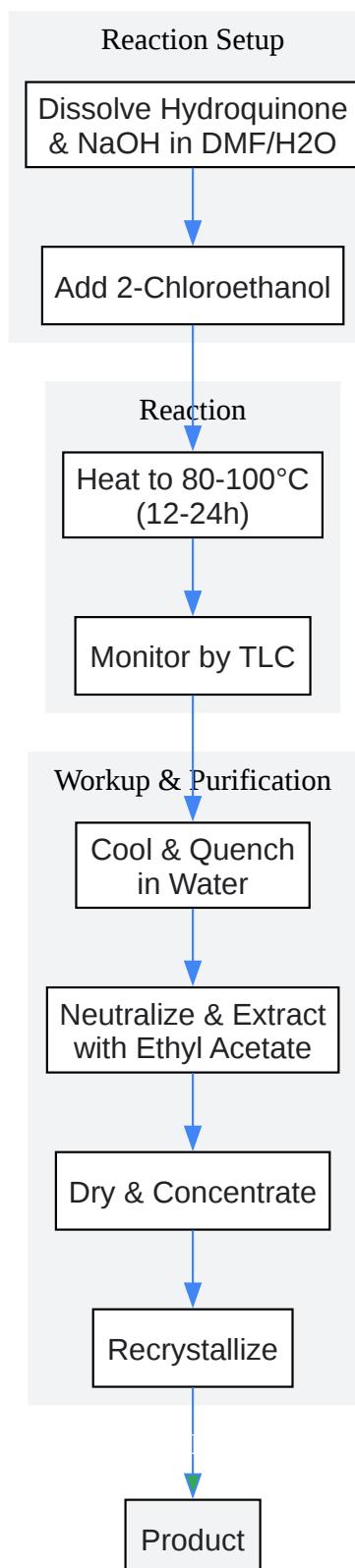
Technique	Expected Peaks / Signals	Rationale / Notes
¹ H NMR	$\delta \sim 6.8\text{-}7.0 \text{ ppm (s, 4H):}$ Aromatic protons. $\delta \sim 3.9\text{-}4.1 \text{ ppm (m, 4H):}$ -O-CH ₂ - protons. $\delta \sim 3.7\text{-}3.9 \text{ ppm (m, 4H):}$ -CH ₂ -OH protons. $\delta \sim 2.0\text{-}3.0 \text{ ppm (br s, 2H):}$ Hydroxyl (-OH) protons, position is variable and may exchange with D ₂ O.	Based on the structure and typical chemical shifts for similar compounds.[5][6][7]
¹³ C NMR	$\delta \sim 153 \text{ ppm:}$ Aromatic C-O. $\delta \sim 115 \text{ ppm:}$ Aromatic C-H. $\delta \sim 70 \text{ ppm:}$ -O-CH ₂ - . $\delta \sim 61 \text{ ppm:}$ -CH ₂ -OH.	Based on the structure and typical chemical shifts for similar compounds.[8][9][10]
FT-IR (KBr)	$\sim 3300 \text{ cm}^{-1}$ (broad): O-H stretching (hydroxyl). $\sim 3050 \text{ cm}^{-1}$ (weak): Aromatic C-H stretching. $\sim 2900 \text{ cm}^{-1}$ (medium): Aliphatic C-H stretching. $\sim 1510 \text{ cm}^{-1}$ (strong): Aromatic C=C stretching. $\sim 1240 \text{ cm}^{-1}$ (strong): Aryl-O (ether) C-O stretching. $\sim 1080 \text{ cm}^{-1}$ (strong): Aliphatic C-O stretching.	Based on functional groups present and established IR correlation tables.[11][12]
Mass Spec.	[M] ⁺ at m/z = 198.09	Corresponding to the molecular formula C ₁₀ H ₁₄ O ₄ .

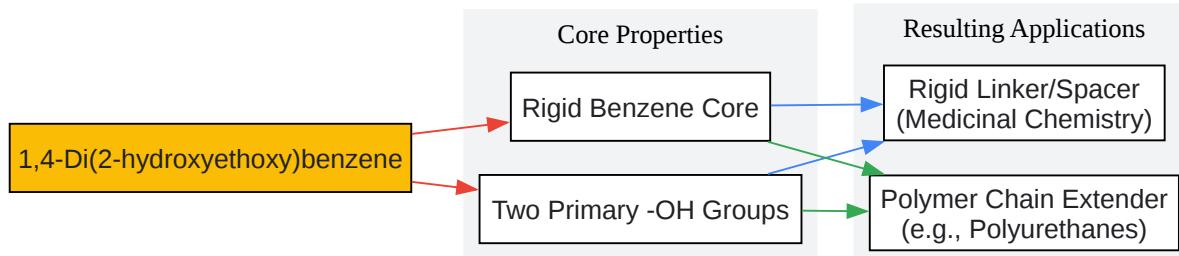
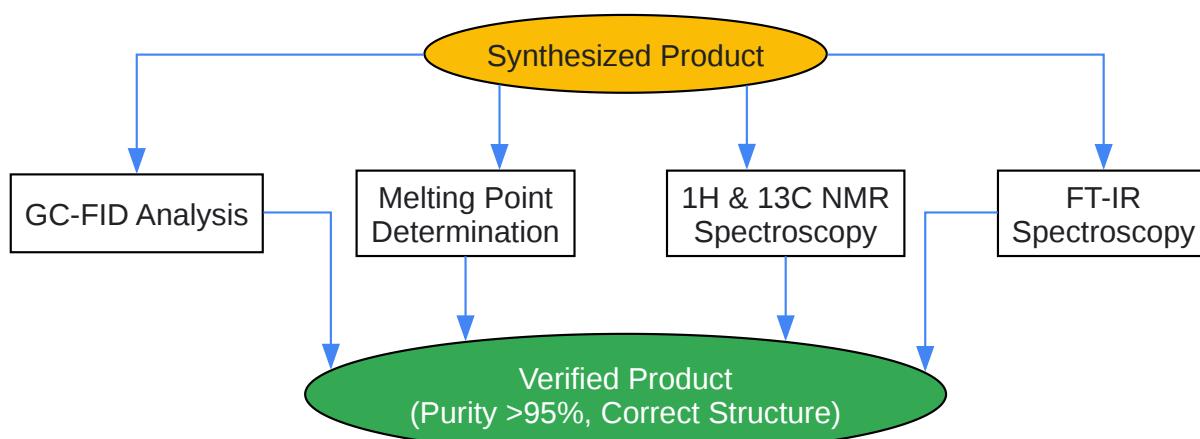
Experimental Protocols

The following sections detail representative experimental procedures for the synthesis and quality control analysis of 1,4-di(2-hydroxyethoxy)benzene.

This protocol describes the synthesis of 1,4-di(2-hydroxyethoxy)benzene from hydroquinone and 2-chloroethanol. This method is a classic Williamson ether synthesis, which proceeds via

an S_n2 mechanism where the deprotonated hydroxyl groups of hydroquinone act as nucleophiles.[13][14][15]


Reagents and Materials:



- Hydroquinone
- 2-Chloroethanol
- Sodium Hydroxide (NaOH)
- Dimethylformamide (DMF) or other suitable polar aprotic solvent[16]
- Deionized Water
- Hydrochloric Acid (HCl) for neutralization
- Ethyl Acetate for extraction
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve hydroquinone (1.0 eq) and sodium hydroxide (2.2 eq) in a minimal amount of water, then add DMF to create a stirrable solution.
- Nucleophilic Substitution: Slowly add 2-chloroethanol (2.2 eq) to the mixture.
- Reaction: Heat the mixture to 80-100 °C and maintain under reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

- Neutralization & Extraction: Neutralize the aqueous solution with dilute HCl. Extract the product into ethyl acetate (3x volumes).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Bis(2-hydroxyethoxy)benzene | 104-38-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. labproinc.com [labproinc.com]
- 3. specialchem.com [specialchem.com]

- 4. 1,4-Bis(2-hydroxyethoxy)benzene 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 1,3-Bis(2-hydroxyethoxy)benzene(102-40-9) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 1,4-Diethoxybenzene(122-95-2) 1H NMR spectrum [chemicalbook.com]
- 8. 1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 1,4-Diethoxybenzene(122-95-2) 13C NMR [m.chemicalbook.com]
- 11. Benzene, 1,4-diethoxy- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1,4-di(2-hydroxyethoxy)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089644#physical-and-chemical-properties-of-1-4-di-2-hydroxyethoxy-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com